molecular formula C17H16BrN5OS B4426501 N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 142529-63-3

N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4426501
CAS No.: 142529-63-3
M. Wt: 418.3 g/mol
InChI Key: SXFUDXTVCHUGOF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a bromophenyl group, a triazole ring, and a pyridine moiety

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5OS/c1-2-23-16(12-6-5-9-19-10-12)21-22-17(23)25-11-15(24)20-14-8-4-3-7-13(14)18/h3-10H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFUDXTVCHUGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142529-63-3
Record name N-(2-BR-PH)-2-((4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached via a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in multiple reaction types, driven by its functional groups:

  • Nucleophilic Substitution : The bromophenyl group undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions.

  • Oxidation : The sulfanyl (-S-) linker oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid .

  • Reduction : The pyridine ring can be reduced to piperidine derivatives via catalytic hydrogenation (H₂/Pd-C) .

  • Cycloaddition : The triazole ring participates in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Key Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsMajor Product(s)YieldReference
Substitution K₂CO₃, DMF, 80°C, 12hN-(2-aminophenyl) derivative65–72%
Oxidation H₂O₂ (30%), CH₃COOH, RT, 6hSulfoxide (R-SO-) or sulfone (R-SO₂-)58–64%
Reduction H₂ (1 atm), Pd/C, ethanol, 50°C, 8hPiperidine-substituted analog70%
Click Chemistry CuSO₄, sodium ascorbate, DMSO/H₂O, RT, 24hTriazole-linked conjugates81%

Mechanistic Insights

  • Substitution Reactions :
    The bromine atom on the phenyl ring acts as a leaving group, facilitating nucleophilic aromatic substitution. The reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer complex.

  • Oxidation of Sulfanyl Group :
    The sulfur atom in the -S- linker is oxidized to sulfoxide (S=O) or sulfone (O=S=O) states, depending on reaction stoichiometry and time .

  • Triazole Reactivity :
    The 1,2,4-triazole ring participates in cycloadditions due to its electron-deficient nature, enabling applications in bioorthogonal chemistry .

Reaction Monitoring and Optimization

  • Analytical Methods :

    • Thin-Layer Chromatography (TLC) with hexane/ethyl acetate (3:7) .

    • High-Performance Liquid Chromatography (HPLC) for purity assessment .

  • Yield Optimization :

    • Ultrasound-assisted synthesis reduces reaction time by 40% compared to conventional methods.

    • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed byproducts.

  • Thermal Stability : Stable up to 200°C, as confirmed by thermogravimetric analysis (TGA) .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole moieties exhibit significant biological activities. Specifically, N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may possess:

  • Antimicrobial Properties : Triazoles are recognized for their antifungal activity. Preliminary studies suggest that this compound could inhibit the growth of various fungi.
  • Anticancer Potential : The structural characteristics of similar triazole-containing compounds have shown promise in cancer therapy by targeting specific cellular pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models.

Applications in Medicinal Chemistry

The unique structure of this compound allows for targeted applications in several areas:

  • Drug Development : Due to its potential antimicrobial and anticancer properties, this compound could serve as a lead structure for developing new therapeutic agents.
  • Agricultural Chemistry : The antifungal properties may extend to agricultural applications as a fungicide.
  • Material Science : Its unique chemical properties could also be explored for creating novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and pyridine moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-fluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the triazole ring and pyridine moiety also provides a distinct set of properties that can be leveraged in various applications.

Biological Activity

N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₇H₁₆BrN₅OS and a molecular weight of approximately 404.5 g/mol. Its structure includes a bromophenyl group, a triazole ring, and a sulfanyl linkage, which are critical for its biological interactions. The presence of the triazole moiety is particularly significant as it is associated with various biological activities.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that related triazole compounds can inhibit the growth of various bacteria and fungi. Specifically, this compound is expected to demonstrate similar activities due to its structural characteristics.

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3Candida albicans8 µg/mL

Antifungal Activity

Triazole derivatives have been widely studied for their antifungal properties. In vitro studies suggest that this compound may have significant activity against fungal strains such as Candida and Aspergillus. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.

Anticancer Potential

Recent investigations into triazole derivatives have highlighted their potential as anticancer agents. For example, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
1HCT1166.2
2T47D27.3
3MCF743.4

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key metabolic enzymes involved in cell proliferation.
  • Disruption of Membrane Integrity : The interaction with cellular membranes may compromise their integrity, leading to cell death in pathogens and cancer cells.
  • Induction of Apoptosis : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

A study published in the Journal of Medicinal Chemistry reported that a related triazole compound demonstrated significant inhibition against the colon carcinoma HCT116 cell line with an IC50 value of 6.2 µM . Another study highlighted that certain triazole derivatives exhibited antibacterial activity comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A representative approach involves reacting 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-bromophenyl)acetamide in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile, followed by purification via column chromatography (MeOH/CH₂Cl₂) . Key parameters include solvent selection, base strength, and reaction time (e.g., 16 hours for completion).

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • ¹H/¹³C NMR : Assignments focus on pyridyl protons (δ 8.7–8.8 ppm) and acetamide carbonyl (δ ~170 ppm).
  • Mass spectrometry : LRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 432.0) .
  • Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Screening models :

  • Antimicrobial activity : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
  • Antiplatelet/anticoagulant effects : Tail bleeding time assays in mice, comparing results to heparin .
  • Anti-inflammatory potential : Formalin-induced edema models in rats to assess anti-exudative activity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance understanding of its reactivity and binding interactions?

  • Approach :

  • DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) to predict vibrational modes (FTIR) and HOMO-LUMO energy gaps (e.g., ΔE = 4.2 eV) .
  • Molecular docking : Simulate binding to targets like HIV-1 reverse transcriptase (docking score: −8.2 kcal/mol) or insect odorant receptors (Orco) .
    • Outcome : Identifies key interactions (e.g., hydrogen bonds with pyridyl N, hydrophobic contacts with triazole) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Case study : Replacing the 2-bromophenyl group with 4-ethylphenyl (VUAA-1) increases insect odorant receptor agonism by 30%, while substituting pyridin-3-yl with furan reduces activity .
  • SAR trends :

  • Electron-withdrawing groups (e.g., Br) enhance receptor binding.
  • Bulkier substituents (e.g., cyclohexyl) improve metabolic stability but reduce solubility .

Q. What crystallographic techniques resolve contradictions in reported conformational data?

  • X-ray diffraction : Single-crystal analysis reveals a planar triazole ring (torsion angle: 179.1°) and intermolecular S···N contacts (2.9 Å), clarifying discrepancies between NMR and DFT models .
  • Refinement tools : SHELXL-2018 refines anisotropic displacement parameters (R factor: 0.038) .

Q. How can spectroscopic data (e.g., UV-Vis, FTIR) be reconciled with computational predictions?

  • Validation workflow :

  • Compare experimental FTIR peaks (e.g., C=O stretch at 1680 cm⁻¹) with DFT-simulated spectra (deviation <5 cm⁻¹) .
  • Use TD-DFT to correlate UV-Vis λmax (e.g., 290 nm) with electronic transitions (π→π* in pyridyl-triazole) .

Key Notes

  • Contradictions : Discrepancies in reported antimicrobial efficacy (e.g., MIC ranges from 16–64 µg/mL) may arise from assay conditions (e.g., broth vs. agar methods) .
  • Best practices : Use SHELX for crystallography and DFT/B3LYP for computational studies to ensure reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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